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Decahydro-4,8-methanoazulen-5-ol

Cat. No.: B14515896
CAS No.: 63599-17-7
M. Wt: 166.26 g/mol
InChI Key: DCYUJMWGOCMWSX-UHFFFAOYSA-N
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Description

Significance of Complex Polycyclic Alcohol Frameworks in Organic Chemistry Research

The study of complex polycyclic alcohol frameworks, such as that found in decahydro-4,8-methanoazulen-5-ol, is a cornerstone of modern organic chemistry. These intricate structures are often found in biologically active natural products, and their synthesis provides a platform for developing and testing new synthetic methodologies. The rigidity of the bridged systems allows for precise positioning of functional groups in three-dimensional space, which is crucial for understanding and designing molecules with specific biological activities, such as enzyme inhibitors or receptor ligands. Furthermore, the inherent strain in these molecules can lead to unusual chemical reactivity, offering insights into reaction mechanisms and the fundamental principles of chemical bonding.

Structural Classification of this compound as a Sesquiterpene Derivative

This compound belongs to the vast and diverse class of natural products known as sesquiterpenes. These compounds are biosynthesized from three isoprene (B109036) units and have a characteristic 15-carbon skeleton (C15). The specific arrangement of these carbon atoms into the methanoazulene framework is a hallmark of this particular family of sesquiterpenoids.

The core of this compound is the azulene (B44059) system, which is then hydrogenated (decahydro-) and bridged (methano-). The "-ol" suffix indicates the presence of a hydroxyl group, which is a key functional group that influences the molecule's polarity and reactivity. The numbers in the name specify the precise location of the methano bridge and the hydroxyl group on the azulene framework. While "this compound" itself is not as widely documented as some of its isomers, the general decahydro-methanoazulen-ol skeleton is found in a number of naturally occurring compounds.

A well-studied example of a related compound is Longiborneol (B1213909) (also known as Juniperol), which is an isomer with the systematic name 1,4-Methanoazulen-9-ol, decahydro-1,5,5,8a-tetramethyl-. chemeo.comnist.govnist.govnist.gov This compound has been isolated from various plants, including those of the Artemisia genus. nih.gov

PropertyValue
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS Number 465-24-7
Synonyms Longiborneol, Juniperol
Appearance Colorless liquid
Odor Cedarwood-like

Data for the representative isomer, Longiborneol.

Overview of Current Research Trends and Unaddressed Questions Pertaining to Methanoazulene Systems

Research into methanoazulene systems is an active area of investigation, driven by the desire to synthesize novel compounds with potentially useful biological activities. Current trends focus on several key areas:

Total Synthesis: The development of efficient and stereoselective total syntheses of naturally occurring methanoazulene-containing compounds remains a significant challenge. Chemists are constantly exploring new synthetic routes to access these complex architectures.

Derivatization and Analogue Synthesis: The synthesis of analogues of natural methanoazulenes, where the core structure is modified to alter its properties, is a major focus. This allows researchers to probe structure-activity relationships and develop compounds with enhanced or novel biological effects.

Mechanistic Studies: The unique bridged structure of methanoazulenes can lead to interesting and sometimes unexpected chemical transformations. Researchers are investigating the mechanisms of these reactions to better understand the reactivity of these strained systems.

Biological Evaluation: Newly synthesized methanoazulene derivatives are often screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Despite the progress made, several questions remain. The complete biosynthetic pathways for many methanoazulene-containing natural products are not yet fully elucidated. Furthermore, the precise molecular targets and mechanisms of action for many of these compounds are still under investigation. The development of more efficient and environmentally friendly synthetic methods to produce these complex molecules in larger quantities is also a continuing goal. The exploration of the chemical space around the methanoazulene scaffold is far from complete, and it is likely that many more fascinating and potentially useful compounds based on this framework are yet to be discovered.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B14515896 Decahydro-4,8-methanoazulen-5-ol CAS No. 63599-17-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63599-17-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

tricyclo[5.3.1.02,6]undecan-8-ol

InChI

InChI=1S/C11H18O/c12-11-5-4-7-6-10(11)9-3-1-2-8(7)9/h7-12H,1-6H2

InChI Key

DCYUJMWGOCMWSX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CCC(C(C3)C2C1)O

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization of Decahydro 4,8 Methanoazulen 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of an organic molecule in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon framework and the relative stereochemistry of all constituent protons.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The proton NMR spectrum of Decahydro-4,8-methanoazulen-5-ol would be expected to be complex due to the rigid, saturated tricyclic system, which results in significant magnetic non-equivalence for many protons, even those on the same carbon atom (diastereotopic protons). Key expected signals include a distinct downfield multiplet for the proton attached to the same carbon as the hydroxyl group (H-5). The protons on the methano bridge (C-11) would also likely show distinct signals. The remaining protons on the azulene (B44059) skeleton would appear as a complex series of overlapping multiplets in the upfield region, typical for saturated aliphatic systems. The hydroxyl proton (-OH) would appear as a broad or sharp singlet, depending on the solvent and concentration, and its chemical shift would be variable.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the asymmetric structure. The carbon atom bonded to the hydroxyl group (C-5) would be the most downfield signal in the aliphatic region (typically 60-80 ppm). The methano bridge carbon would likely be in the 30-40 ppm range, while the other nine sp³-hybridized carbons would populate the remainder of the upfield region. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between CH, CH₂, and CH₃ (none in this case) carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
C-5~65-75~3.5-4.2m
-OH-Variables (broad)
Bridgehead CH~35-50~2.0-2.8m
Methano CH₂~30-40~1.5-2.2m
Ring CH/CH₂~20-45~1.2-2.0m

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and elucidating the molecule's connectivity and stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu Cross-peaks in the COSY spectrum would reveal which protons are neighbors in the spin system, allowing for the tracing of proton-proton connectivities throughout the carbon skeleton. youtube.com For example, the signal for H-5 would show correlations to its neighboring protons on C-4 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to (¹J coupling). sdsu.edu This powerful experiment allows for the definitive assignment of each proton to its corresponding carbon, resolving any ambiguity from the 1D spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). This is vital for piecing together the entire molecular structure by connecting fragments that are not directly bonded. For instance, HMBC correlations from the bridgehead protons could help assign the quaternary carbons and map the connectivity across the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons. This information is critical for determining the relative stereochemistry of the molecule, such as the endo or exo orientation of the hydroxyl group and the spatial relationships between protons across the rigid framework.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. libretexts.org

In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The molecular formula of this compound is C₁₁H₁₈O, giving it a molecular weight of 166.26 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166. However, for alcohols, this peak is often weak or absent. libretexts.org The fragmentation pattern would be dominated by characteristic losses:

Loss of water (H₂O): A prominent peak at m/z 148 (M-18) resulting from the elimination of the hydroxyl group and a neighboring proton.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom.

Ring fragmentation: Complex fragmentation of the tricyclic alkane structure, often involving retro-Diels-Alder type reactions or cleavage at the bridgehead positions, leading to a series of peaks corresponding to various hydrocarbon fragments.

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z ValuePredicted FragmentInterpretation
166[C₁₁H₁₈O]⁺Molecular Ion (M⁺)
148[C₁₁H₁₆]⁺Loss of H₂O from M⁺
133[C₁₀H₁₃]⁺Loss of H₂O and CH₃
122[C₉H₁₄]⁺Retro-Diels-Alder type fragmentation
95[C₇H₁₁]⁺Further fragmentation of the ring system

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable when this compound is part of a complex mixture, such as a synthetic reaction crude or a natural product extract. The LC system separates the components of the mixture, and the MS detector provides mass information for each eluting peak. This allows for the identification of the target compound even in the presence of isomers, byproducts, or impurities, by confirming its molecular weight. nih.gov

Vibrational Spectroscopy for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

For this compound, the key features in the IR spectrum would be:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching of C-H bonds in the saturated aliphatic rings.

C-O Stretch: A distinct, strong peak in the 1000-1260 cm⁻¹ range, indicative of a secondary alcohol.

Fingerprint Region: A complex pattern of bands below 1500 cm⁻¹, which is unique to the molecule and arises from various bending and stretching vibrations of the entire carbon skeleton.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C stretching vibrations of the hydrocarbon backbone would give strong signals, providing further insight into the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

No experimental FTIR data for this compound is currently available in the surveyed literature. This technique would be instrumental in identifying the presence of the hydroxyl (-OH) functional group through its characteristic stretching vibration, typically observed in the region of 3200-3600 cm⁻¹. Additionally, the C-O stretching vibration would be expected in the 1000-1300 cm⁻¹ region. The saturated hydrocarbon backbone would exhibit C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

Raman Spectroscopy for Complementary Vibrational Insights

Specific Raman spectroscopic data for this compound has not been reported. Raman spectroscopy would provide complementary information to FTIR, particularly for the non-polar bonds of the carbocyclic framework. The symmetric vibrations of the carbon skeleton would be expected to produce distinct Raman signals, offering a detailed fingerprint of the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

There is no available UV-Vis spectroscopic data for this compound. As a saturated alicyclic alcohol, this compound is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm) because it lacks chromophores, which are unsaturated functional groups responsible for electronic transitions in this region of the electromagnetic spectrum. Any observed absorption would likely be in the far-UV region.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

A crystal structure for this compound has not been published. X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and the absolute configuration of the stereocenters within the molecule, which is crucial for understanding its chemical and biological properties.

Synthetic Methodologies for Decahydro 4,8 Methanoazulen 5 Ol and Its Stereoisomers

Total Synthesis Approaches to the Decahydro-4,8-methanoazulene Core Structure

The fundamental core of decahydro-4,8-methanoazulen-5-ol is the tricyclo[5.2.1.0(2,6)]decane skeleton. Total synthesis strategies for this framework often rely on cycloaddition reactions to construct the key rings efficiently. A common and powerful approach is the Diels-Alder reaction, where cyclopentadiene (B3395910) or its derivatives act as the diene. wikipedia.org For instance, the reaction of cyclopentadiene with a suitable dienophile can form the bicyclic system, which is then further elaborated to the full tricyclic structure.

Dicyclopentadiene (B1670491) (DCPD), the dimer of cyclopentadiene, is an inexpensive and abundant industrial chemical that serves as a common starting material. chemicalbook.com Through a retro-Diels-Alder reaction, DCPD can be "cracked" to provide cyclopentadiene monomer for subsequent reactions. wikipedia.orgorgsyn.org The synthesis of the related tricyclo[5.2.1.0(2,6)]deca-4,8-dien-3-one system has been reported, which can be a key intermediate. researchgate.net This intermediate can then undergo a series of reductions and functional group manipulations to afford the desired this compound.

Analogous strategies have been employed in the total synthesis of other complex bridged molecules like (-)-patchouli alcohol, which has a tricyclo[5.3.1.0(3,8)]undecane skeleton. rsc.org One such synthesis utilized a highly diastereo- and enantioselective organocatalytic [4+2] cycloaddition to build the bicyclic core, demonstrating the power of modern catalytic methods in constructing these challenging architectures from simple starting materials. rsc.orgrsc.org

Stereoselective and Enantioselective Synthesis of Bridged Polycyclic Alcohols

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of biologically active molecules. For bridged polycyclic alcohols, where multiple stereocenters exist, stereoselective and enantioselective methods are crucial for producing a single, desired stereoisomer.

These methods can be broadly categorized into those using chiral catalysts, those employing chiral auxiliaries, and those utilizing biocatalysis. The choice of strategy depends on the target molecule's structure and the desired stereochemical outcome. For example, in the synthesis of substituted tetrahydropyrans and isochromans, a selenium-mediated cyclization of chiral nonracemic phenylseleno alcohols was developed, showcasing a stereoselective ring-closure reaction. acs.org

Development and Application of Chiral Catalysts for Asymmetric Transformations

Chiral catalysts are substances that can direct a chemical reaction to favor the formation of one enantiomer over the other, without being consumed in the process. This field has seen immense growth, providing powerful tools for asymmetric synthesis.

Organocatalysis : Non-metal, small organic molecules can act as catalysts. For instance, a key step in a concise total synthesis of (−)-patchouli alcohol was a formal organocatalytic [4+2] cycloaddition reaction that proceeded with high diastereo- and enantioselectivity. rsc.orgrsc.org

Metal-based Catalysis : Transition metals like rhodium, ruthenium, and scandium can be combined with chiral ligands to create highly effective asymmetric catalysts. Scandium catalysts have been used in cascade cyclizations to produce polycyclic amines with high enantioselectivity (up to 98:2 e.r.). acs.org Ruthenium catalysts paired with chiral diamine ligands have been used for the one-pot synthesis of chiral alcohols from alkynes. rsc.org These catalysts are often recyclable, adding to their appeal from a green chemistry perspective. nih.gov

Below is a table summarizing examples of chiral catalysts used in asymmetric transformations relevant to the synthesis of complex cyclic and polycyclic molecules.

Catalyst TypeReactionSubstrate ExampleEnantioselectivity
Chiral Phosphoric Acid[4+2] CycloadditionTropones and DienesExcellent
Half-Sandwich Scandium ComplexCascade CyclizationAromatic AldiminesUp to 98:2 e.r.
Chiral Diamine-Ruthenium(II) ComplexAsymmetric Transfer HydrogenationKetonesHigh
Amino Acid Amide Chiral Ionic LiquidsAsymmetric Transfer HydrogenationAcetophenone97% ee

Table 1: Examples of Chiral Catalysts and Their Applications in Asymmetric Synthesis. acs.orgnih.gov

Strategies Utilizing Chiral Auxiliaries in this compound Synthesis

A chiral auxiliary is a chiral compound that is temporarily attached to a non-chiral starting material to direct a subsequent stereoselective reaction. wikipedia.orgyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. york.ac.uksigmaaldrich.com This is a robust and well-established strategy in asymmetric synthesis. nih.gov

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgnih.gov These are particularly effective in controlling the stereochemistry of reactions like alkylations and aldol (B89426) reactions. wikipedia.org For example, an N-acyl oxazolidinone can be deprotonated to form a specific enolate, which then reacts with an electrophile from the less hindered face, as directed by the bulky substituents on the auxiliary. This approach allows for the reliable creation of new stereocenters. wikipedia.orgresearchgate.net In the synthesis of cytovaricin, Evans' oxazolidinone auxiliaries were used to set the stereochemistry of nine different centers. wikipedia.org

While direct examples for the synthesis of this compound using this method are not prominent in the cited literature, this strategy is broadly applicable to the stereocontrolled synthesis of complex intermediates that could lead to the target molecule.

Chiral AuxiliaryKey ApplicationsTypical Diastereoselectivity
Evans' OxazolidinonesAldol Reactions, AlkylationsHigh (often >95:5 dr)
Oppolzer's CamphorsultamDiels-Alder Reactions, Michael AdditionsHigh
Pseudoephedrine AmidesAlkylationsHigh
SAMP/RAMP HydrazonesAlkylationsHigh

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis. wikipedia.orgnih.gov

Biocatalytic Routes to Enantiomerically Enriched Azulene (B44059) Derivatives

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. nih.gov These methods are highly valued for their exceptional stereoselectivity and environmentally friendly reaction conditions (mild temperatures and pH). nih.govnih.gov The reduction of prochiral ketones to form chiral alcohols is one of the most powerful applications of biocatalysis. nih.govresearchgate.net

Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are widely used for this purpose. researchgate.netnih.gov These enzymes, often requiring cofactors like NAD(P)H, can reduce ketones with predictable stereochemistry. nih.govnih.gov For instance, the bioreduction of bicyclic ketones has been studied extensively, providing access to enantiomerically pure alcohols that are valuable building blocks. mdpi.com The enantioselective reduction of a bicyclic ketone was a key step in a formal synthesis of (+)-coriolin. rsc.org

Whole-cell biotransformations are often advantageous as they contain the necessary enzymes and cofactor regeneration systems, simplifying the process. nih.gov While specific biocatalytic routes for azulene derivatives are not detailed in the provided sources, the principles of asymmetric ketone reduction are directly applicable to a precursor ketone of this compound.

Semi-Synthesis and Derivatization Strategies for Structural Modification

Semi-synthesis involves using a readily available, often complex, starting material and chemically modifying it to produce the desired target molecule. This can be more efficient than a total synthesis. Dicyclopentadiene (DCPD) is an excellent starting point for the semi-synthesis of various tricyclo[5.2.1.0(2,6)]decane derivatives. google.com

For example, a patented process describes the hydroformylation of dicyclopentadiene to produce 3(4),8(9)-dihydroxymethyl-tricyclo[5.2.1.02.6]decane. google.com This process first converts DCPD to an aldehyde (TCD-monenal) and then to a dialdehyde, which is finally hydrogenated to the diol. google.com Similarly, esterification of DCPD with carboxylic acids can be achieved using solid acid catalysts, proceeding through a this compound (DCPD-OH) intermediate. rsc.org These methods provide routes to functionalized tricyclodecane skeletons that can be further modified.

Regioselective Functionalization of the Hydroxylated Azulenoid Moiety

Regioselective functionalization refers to the selective reaction at a specific position of a molecule that has multiple potentially reactive sites. In the case of this compound, the rigid, bridged structure and the presence of the hydroxyl group are key factors that influence reactivity.

The hydroxyl group itself can act as a directing group, influencing the outcome of reactions at nearby positions. researchgate.netmdpi.com For example, it can direct metallation or other activation reactions to specific C-H bonds. researchgate.net In other cyclic systems, hydroxyl groups have been shown to influence reactivity through electronic effects, with their orientation (axial vs. equatorial) playing a significant role. researchgate.net

Furthermore, the steric environment of the tricyclic system plays a crucial role. Some positions on the azulenoid moiety will be more sterically hindered than others, making them less accessible to reagents. This inherent structural bias can be exploited to achieve regioselectivity. For example, in the alkylation of related tricyclo[5.2.1.0(2,6)]deca-4,8-dien-3-one systems, reactions can be directed to specific positions based on steric and stereoelectronic factors. researchgate.net Functionalization can also be achieved by targeting the double bonds present in unsaturated precursors before the final reduction to the decahydro skeleton. researchgate.net For instance, methods have been developed for the regioselective C-3 functionalization of related hydroxy-substituted heterocyclic fragments. rsc.org

Computational Chemistry and Theoretical Investigations of Decahydro 4,8 Methanoazulen 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the intricate details of molecular structure, stability, and reactivity. For a complex tricyclic sesquiterpene alcohol like Decahydro-4,8-methanoazulen-5-ol, these methods can predict its behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For sesquiterpenoids, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of atoms (the ground state geometry). This process involves minimizing the total energy of the molecule.

In studies of related complex terpenes, DFT has been successfully used to analyze structural, vibrational, and electrical characteristics. For instance, in the analysis of a similar compound, 1,4-Methanoazulene-9-methanol, decahydro-4,8,8-trimethyl-, [1S-(1α,3aβ,4α,8aβ,9R*)]-, DFT was employed to optimize the structure and assign vibrational frequencies. Such calculations are crucial for understanding the fundamental properties of these molecules. The insights gained from these studies suggest that a similar approach would be highly effective for characterizing this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For sesquiterpenoids and other organic molecules, the HOMO is often located on electron-rich parts of the molecule, such as double bonds or heteroatoms with lone pairs (like the oxygen in the hydroxyl group of this compound). The LUMO is typically distributed over areas that can accept electron density. In related compounds, the HOMO-LUMO gap has been calculated to understand chemical reactivity, with typical values reflecting the molecule's stability.

Table 1: Representative Electronic Properties Calculated for a Sesquiterpenoid Structure

PropertyDescriptionRepresentative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital1.0 to 2.0
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO7.0 to 9.0
Ionization Potential (I) -EHOMO6.0 to 7.0
Electron Affinity (A) -ELUMO-1.0 to -2.0

Note: These are representative values based on DFT calculations for similar organic molecules and are intended for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is crucial for interpreting hyperconjugative and intramolecular interactions. NBO analysis provides a picture of the Lewis-like bonding structure and the stabilizing effects of electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

In studies of similar organic molecules, NBO analysis has been used to investigate the interactions between filled and vacant orbitals, providing a measure of intramolecular delocalization. For this compound, NBO analysis would likely reveal significant hyperconjugative interactions involving the C-C and C-H bonds of the fused ring system and the lone pairs of the hydroxyl oxygen. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Table 2: Illustrative NBO Analysis for a Sesquiterpenoid Alcohol

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) Oσ(C-H)~ 2-5Lone Pair -> Antibonding
σ(C-C)σ(C-C)~ 1-3Bonding -> Antibonding
σ(C-H)σ*(C-C)~ 0.5-2Bonding -> Antibonding

Note: E(2) is the stabilization energy. These are hypothetical values for illustrative purposes based on general principles of NBO analysis for alcohols.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Chemical Bonding Characterization

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide a visual and quantitative description of chemical bonding. ELF, in particular, helps to distinguish between core, bonding, and non-bonding (lone pair) electrons. The values of ELF range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs.

For a molecule like this compound, an ELF analysis would show high localization in the regions of the C-C and C-H covalent bonds, as well as around the oxygen atom, corresponding to its lone pairs. Regions of lower ELF values would be found in the internuclear spaces away from the bonding regions. LOL provides a complementary view of electron localization.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs, making it a likely site for interaction with electrophiles. The hydrogen atom of the hydroxyl group and some of the ring protons would likely show positive potential (blue), indicating them as potential sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and dynamics.

By simulating the motion of the atoms over time, MD can reveal the different stable conformations the molecule can adopt and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as a biological receptor. In studies of other sesquiterpenes, MD simulations have been used to investigate their interactions with lipid bilayers and proteins. For this compound, an MD simulation in a solvent like water would show how the molecule's conformation fluctuates and how it interacts with the surrounding water molecules, particularly through hydrogen bonding at the hydroxyl group.

Advanced Reaction Mechanisms and Chemical Transformations of Decahydro 4,8 Methanoazulen 5 Ol

Oxidation and Reduction Chemistry of the Alcohol Functionality in Bridged Systems

The alcohol group in decahydro-4,8-methanoazulen-5-ol is a secondary alcohol, and its reactivity is typical of such, though influenced by the steric hindrance of the bridged ring system. Oxidation and reduction reactions are fundamental transformations for this class of compounds.

Oxidation: The oxidation of secondary alcohols generally yields ketones. khanacademy.org For bridged systems like this compound and its derivatives, common oxidizing agents are effective. The Jones oxidation, which utilizes a mixture of chromium trioxide (CrO₃) and sulfuric acid in an acetone-water mixture, is a classic method for converting secondary alcohols to ketones. youtube.com This reaction proceeds by the formation of a chromate (B82759) ester intermediate. A subsequent E2-like elimination, often facilitated by a water molecule acting as a base, removes an alpha-hydrogen and results in the formation of the ketone. youtube.com Another common reagent is potassium dichromate (K₂Cr₂O₇) in acidified conditions, which also efficiently oxidizes secondary alcohols. youtube.com

In the context of the structurally related patchoulol, oxidation with the 'Gif system' has been shown to produce novel ketonic derivatives, demonstrating that various modern oxidation methods can be applied to this rigid skeleton. researchgate.net The choice of oxidant can be crucial for achieving selectivity, especially in more complex derivatives where other oxidizable sites may be present.

Reduction: The reduction of the corresponding ketone, decahydro-4,8-methanoazulen-5-one, would regenerate the alcohol. This transformation is typically achieved using hydride reagents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of such a reduction is highly dependent on the steric environment around the carbonyl group. The hydride will preferentially attack from the less hindered face of the ketone, leading to a specific stereoisomer of the alcohol. In bridged systems, the accessibility of the carbonyl carbon is often dictated by the rigid geometry of the rings, allowing for a high degree of stereocontrol in the reduction.

Stereochemical Control and Regioselectivity in Ring Transformations and Skeletal Rearrangements

The compact and strained nature of the tricyclo[5.3.1.0³⁸]undecane skeleton, the core of this compound, makes it prone to a variety of skeletal rearrangements. These transformations are often initiated by the formation of a carbocation, typically through acid-catalyzed dehydration of the alcohol or reaction with electrophiles. The subsequent migration of alkyl or hydride groups is governed by the need to relieve ring strain and form a more stable carbocationic intermediate. cambridgescholars.com

These rearrangements are common in terpene chemistry and are mechanistically fascinating. For instance, the Wagner-Meerwein rearrangement is a classic example of a 1,2-hydride or alkyl shift that can lead to a change in the carbon skeleton. In bridged systems, these shifts are highly stereospecific, with the migrating group moving to an adjacent electron-deficient center.

Recent research on related complex polycyclic frameworks has highlighted the propensity for remarkable skeletal rearrangements. nih.gov For example, the presence of an α-hydroxy-β-diketone system in a tigliane (B1223011) diterpenoid was shown to trigger complex transformations, including ring expansions and unprecedented dyotropic rearrangements where two substituents migrate simultaneously. nih.gov While not directly involving the this compound skeleton, these findings underscore the potential for novel and complex rearrangements within strained polycyclic systems. The precise stereochemistry and regioselectivity of these reactions are dictated by the three-dimensional structure of the molecule, making them powerful tools for accessing diverse and complex molecular architectures from a single precursor.

Mechanistic Elucidation of Biosynthetic Pathways Leading to this compound Precursors

The biosynthesis of tricyclic sesquiterpenoids like this compound and its well-studied analog, patchoulol, is a testament to the efficiency and specificity of enzymatic catalysis. These molecules are derived from the linear precursor farnesyl pyrophosphate (FPP). nih.govwikipedia.org The key enzyme responsible for the intricate cyclization cascade is patchoulol synthase (PTS). nih.govnih.gov

The biosynthesis begins with the ionization of FPP to generate a farnesyl cation. This is followed by a series of intramolecular cyclizations. Several mechanistic pathways have been proposed over the years based on isotopic labeling experiments. nih.govresearchgate.netnih.gov Early studies suggested a direct cyclization mechanism involving hydride shifts. nih.govresearchgate.net More recent investigations, combining isotopic labeling and computational chemistry, support a pathway that proceeds through neutral olefinic intermediates, specifically germacrene A and α-bulnesene. nih.govresearchgate.netnih.gov These intermediates are sequentially protonated within the enzyme's active site to trigger further cyclization steps, ultimately leading to the tricyclic patchoulane (B100424) carbocation. The final step involves the quenching of this carbocation with a water molecule to form the tertiary alcohol, patchoulol. nih.gov

The patchoulol synthase enzyme is notable for its product promiscuity, generating not only patchoulol but also at least 13 other sesquiterpene products, including α-patchoulene, β-patchoulene, α-bulnesene, and α-guaiene. nih.govnih.gov This suggests that a single enzyme is responsible for the diverse profile of sesquiterpenes found in patchouli oil. nih.gov The biosynthesis of these compounds has been successfully engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae by introducing the gene for patchoulol synthase and optimizing the metabolic pathways that supply the FPP precursor. acs.orgmdpi.comnih.gov

Key Intermediates in the Biosynthesis of Patchoulol
CompoundRole in BiosynthesisReference
Farnesyl Pyrophosphate (FPP)Acyclic precursor nih.gov
Germacrene ANeutral monocyclic intermediate nih.gov
α-BulneseneNeutral bicyclic intermediate nih.gov
Patchoulane CarbocationTricyclic cationic intermediate nih.gov

Utilization of this compound as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and rigid conformational structure of this compound and related natural products make them valuable starting materials in the synthesis of other complex molecules. This approach, known as chiral pool synthesis, leverages the stereochemical information embedded in readily available natural products to construct new, enantiomerically pure compounds. nih.gov Chiral alcohols, in particular, are key building blocks for the synthesis of high-value chiral compounds.

The this compound framework, as exemplified by (-)-patchouli alcohol, has been the target of numerous total syntheses. rsc.org These synthetic efforts not only provide access to the natural product but also develop new chemical methodologies that can be applied to the synthesis of its analogs. The successful synthesis of (-)-patchouli alcohol has been achieved through various strategies, including asymmetric organocatalytic [4+2] cycloaddition reactions. rsc.org

The utility of this chiral scaffold extends beyond the synthesis of the natural product itself. The functionalized tricyclic system can be chemically modified to create a range of derivatives. For example, the tertiary alcohol of patchoulol can undergo esterification to form patchouli acetate (B1210297) and patchouli propionate. researchgate.net Furthermore, the carbon skeleton can be rearranged or fragmented to produce other valuable chiral synthons. The availability of this complex, stereochemically rich scaffold from natural sources or through efficient total synthesis provides a powerful platform for the construction of novel bioactive molecules and complex natural products. nih.gov

Examples of Synthetic Transformations Involving the Patchoulane Skeleton
Starting MaterialReaction TypeProduct(s)Reference
(-)-Patchouli alcoholAsymmetric Total Synthesis(-)-Patchouli alcohol rsc.org
Patchouli oil (containing Patchoulol)EsterificationPatchouli acetate, Patchouli propionate researchgate.net
Patchouli alcoholOxidation ('Gif system')Ketonic derivatives researchgate.net

Stereochemistry and Chirality of Decahydro 4,8 Methanoazulen 5 Ol

Analysis of Diastereomers and Enantiomers of the Methanoazulene Skeleton

The methanoazulene skeleton is a complex tricyclic system characterized by a fused five- and seven-membered ring system with a methylene (B1212753) bridge. The hydrogenation to form the decahydro-4,8-methanoazulene core, along with the introduction of a hydroxyl group at the C-5 position, results in a molecule with several chiral centers. The precise number of stereoisomers is dictated by the number of these centers, following the 2n rule, where 'n' is the number of stereocenters.

The relationship between these stereoisomers can be categorized as either enantiomeric or diastereomeric. researchgate.netresearchgate.netresearchgate.netrsc.org Enantiomers are non-superimposable mirror images of each other, possessing identical physical and chemical properties in an achiral environment, but rotating plane-polarized light in opposite directions. youtube.com Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. researchgate.net They exhibit different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation using standard laboratory techniques. researchgate.net

The relative stereochemistry of the substituents on the methanoazulene framework dictates the formation of different diastereomers. For instance, the orientation of the hydroxyl group at C-5 relative to the hydrogen atoms at the bridgehead carbons and other substituents on the rings will define distinct diastereomeric forms (e.g., cis/trans, endo/exo). Each of these diastereomers will, in turn, exist as a pair of enantiomers.

The structural complexity of the methanoazulene skeleton is comparable to other well-studied sesquiterpenoids like patchoulol and guaianolides, which also feature intricate polycyclic systems with multiple chiral centers. researchgate.netresearchgate.netrsc.orgrsc.org The analysis of their stereoisomers often relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques like COSY, NOESY, and HMBC), and X-ray crystallography for unambiguous structural elucidation. researchgate.netnih.gov

Table 1: Potential Stereoisomers of a Hypothetical Decahydro-4,8-methanoazulen-5-ol Structure

Number of Chiral Centers (n)Maximum Number of Stereoisomers (2n)Number of Enantiomeric PairsNumber of Diastereomers
3846
416814
5321630
6643262

This table illustrates the theoretical number of stereoisomers based on the number of chiral centers. The actual number of stable and isolable stereoisomers for this compound would be determined through its specific synthesis and characterization.

Methodologies for Enantiomeric Excess and Stereoisomeric Ratio Determination

The quantitative analysis of stereoisomeric mixtures is crucial for assessing the success of asymmetric syntheses or chiral resolutions. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. youtube.commasterorganicchemistry.comyoutube.com The determination of both enantiomeric excess and diastereomeric ratios relies on analytical techniques that can differentiate between stereoisomers.

Several methodologies are commonly employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. mdpi.commdpi.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a capillary column with a chiral stationary phase to separate volatile enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a separatory technique, it can be used to determine enantiomeric excess through the use of chiral auxiliary agents.

Chiral Shift Reagents: These are typically lanthanide complexes that can reversibly bind to the analyte, forming diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.

Chiral Derivatizing Agents (e.g., Mosher's Acid): The chiral analyte is reacted with a chiral derivatizing agent to form a mixture of diastereomers. masterorganicchemistry.com These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomers.

Polarimetry: This technique measures the optical rotation of a sample. While it can be used to determine the optical purity of a sample, which is often equivalent to the enantiomeric excess, it is generally considered less reliable than chromatographic or NMR methods for accurate determination. masterorganicchemistry.com

Table 2: Methodologies for Stereoisomeric Analysis

TechniquePrincipleApplication
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase. mdpi.commdpi.comSeparation and quantification of enantiomers in a liquid phase.
Chiral GCDifferential interaction of volatile enantiomers with a chiral stationary phase.Separation and quantification of volatile enantiomers.
NMR with Chiral Shift ReagentsFormation of transient diastereomeric complexes with distinct NMR signals.Determination of enantiomeric excess in solution.
NMR with Chiral Derivatizing AgentsCovalent derivatization to form stable diastereomers with distinct NMR signals. masterorganicchemistry.comDetermination of enantiomeric excess in solution.
PolarimetryMeasurement of the rotation of plane-polarized light by a chiral sample. masterorganicchemistry.comDetermination of optical purity.

Chiral Resolution Techniques for the Separation of this compound Enantiomers

The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. nih.govwikipedia.org This is a critical process in stereochemistry, particularly for obtaining enantiomerically pure compounds. For a molecule like this compound, which is an alcohol, several chiral resolution strategies can be employed.

Classical Resolution via Diastereomeric Salt Formation: This is one of the most established methods for resolving racemates. wikipedia.org The racemic alcohol is reacted with a single enantiomer of a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. wikipedia.org Following separation, the resolving agent is removed to yield the individual enantiomers of the alcohol. Common chiral resolving agents for alcohols include chiral carboxylic acids like tartaric acid or mandelic acid, which form diastereomeric esters.

Chiral Chromatography: As mentioned previously, preparative chiral HPLC is a powerful tool for separating enantiomers on a larger scale. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase, and the separated enantiomers are collected as they elute at different times.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For an alcohol like this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated by standard chromatographic methods.

Table 3: Chiral Resolution Techniques for Alcohols

TechniqueDescriptionKey Principle
Diastereomeric Ester FormationThe racemic alcohol is reacted with a chiral carboxylic acid to form diastereomeric esters, which are then separated by crystallization or chromatography. wikipedia.orgDiastereomers have different physical properties.
Preparative Chiral HPLCThe racemic mixture is separated on a larger scale using a chiral stationary phase. mdpi.comDifferential interaction with a chiral stationary phase.
Enzymatic ResolutionAn enzyme, such as a lipase, selectively catalyzes a reaction (e.g., acylation) on one enantiomer.The high stereoselectivity of enzymes.
Spontaneous ResolutionIn rare cases, a racemic compound crystallizes as a conglomerate of separate enantiopure crystals, which can be mechanically separated. wikipedia.orgSpontaneous segregation of enantiomers during crystallization.

Future Research Directions and Unexplored Avenues for Decahydro 4,8 Methanoazulen 5 Ol

Development of Novel and Sustainable Synthetic Routes

The total synthesis of complex natural products and their analogs remains a cornerstone of organic chemistry. For Decahydro-4,8-methanoazulen-5-ol, future synthetic research should prioritize efficiency, stereocontrol, and sustainability.

Current synthetic approaches to related skeletons, such as longiborneol (B1213909), often involve lengthy sequences and the use of hazardous reagents. nih.govmdpi.com A significant future direction lies in the development of more concise and environmentally benign synthetic pathways. This could involve:

Catalytic and Asymmetric Methodologies: The development of catalytic, and particularly asymmetric, methods for the key bond-forming reactions will be crucial for accessing enantiomerically pure this compound. This could include metal-hydride hydrogen atom transfer (MHAT)-initiated radical cyclizations to construct the core structure. nih.govnih.gov

Green Chemistry Approaches: Future syntheses should aim to incorporate principles of green chemistry, such as using water as a solvent, employing biodegradable catalysts, and minimizing waste generation. academie-sciences.fr Exploring biocatalysis, where enzymes are used to perform key transformations, could also lead to highly selective and sustainable routes.

Synthetic StrategyPotential AdvantagesKey Challenges
Late-Stage C-H FunctionalizationIncreased efficiency, rapid access to analogsAchieving high regioselectivity and stereoselectivity
Asymmetric CatalysisAccess to enantiopure materialDevelopment of specific catalysts for the complex scaffold
BiocatalysisHigh selectivity, mild reaction conditions, sustainabilityEnzyme discovery and engineering for non-natural substrates
Flow ChemistryImproved safety, scalability, and reproducibilityInitial setup costs and optimization of reaction parameters

Application of Emerging Spectroscopic Techniques for Enhanced Characterization

The unambiguous structural elucidation of complex polycyclic molecules like this compound is paramount. While standard techniques like NMR and mass spectrometry are indispensable, emerging spectroscopic methods can provide deeper insights into its three-dimensional structure and subtle electronic properties.

Future research should leverage advanced spectroscopic techniques, including:

2D and 3D NMR Spectroscopy: Advanced pulse sequences and higher field strengths can resolve complex spin systems and provide definitive stereochemical assignments. acs.org Techniques like residual dipolar coupling (RDC) analysis could be employed to gain long-range structural information.

Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for determining the absolute configuration of chiral molecules, which is a significant challenge for this class of compounds.

Raman Spectroscopy: This technique can provide complementary information to infrared spectroscopy, particularly for non-polar bonds, and can be used for non-destructive analysis. nih.gov

Computational Chemistry: The integration of high-level computational modeling with experimental spectroscopic data will be essential for accurate structure prediction and interpretation of complex spectra. youtube.com

Deeper Investigation into Natural Biosynthetic Pathways and Enzymatic Transformations

Understanding how nature constructs the decahydro-4,8-methanoazulene skeleton can inspire the development of novel biocatalytic tools. The biosynthesis of the related sesquiterpene, longifolene (B8805489), is known to proceed from farnesyl diphosphate (B83284) (FPP) via a complex cationic polycyclization cascade. wikipedia.orglibretexts.org

Future research should focus on:

Identifying and Characterizing Terpene Synthases: The search for terpene synthases capable of producing the decahydro-4,8-methanoazulene skeleton is a key objective. Fungi are a particularly rich source of sesquiterpenoid diversity and may harbor the requisite enzymes. nih.gov

Elucidating Hydroxylation Mechanisms: Once a parent hydrocarbon is formed, cytochrome P450 monooxygenases (CYP450s) or other hydroxylases are typically responsible for introducing hydroxyl groups. nih.govmdpi.com Studying these enzymes can reveal mechanisms for regioselective and stereoselective oxidation.

Synthetic Biology Approaches: By identifying the genes involved in the biosynthesis, it may be possible to engineer microorganisms like Escherichia coli or Saccharomyces cerevisiae for the sustainable production of this compound and its analogs. researchgate.net This approach avoids the complexities and environmental impact of traditional chemical synthesis.

Exploration of Additional Natural Sources and Structural Analogs

The discovery of new natural products continues to drive innovation in medicine and materials science. While this compound has not been prominently reported from natural sources, its structural relatives are widespread.

Future efforts should include:

Screening of Untapped Biodiversity: A systematic investigation of plants, fungi, and marine organisms, particularly from underexplored ecosystems, could lead to the isolation of this compound or novel structural analogs. researchgate.netmdpi.commdpi.com For instance, related compounds like longiborneol (also known as juniperol) are found in certain pine species and liverworts. wikipedia.org

Metabolomic Profiling: The use of advanced analytical techniques like GC-MS and LC-MS in metabolomics can facilitate the rapid identification of known and new compounds in complex natural extracts. mdpi.com

Isolation of Oxygenated Analogs: Many sesquiterpenoids exist in nature as a suite of oxygenated derivatives. nih.gov A focused search for hydroxylated, ketonic, or carboxylated versions of the decahydro-4,8-methanoazulene skeleton could yield a variety of new compounds with potentially interesting biological activities.

Integration with Advanced Materials Science for the Design of Functional Scaffolds and Frameworks

The rigid, well-defined three-dimensional structure of this compound makes it an attractive building block, or scaffold, for the construction of advanced materials. Polycyclic hydrocarbons, in general, are of interest in materials science. wikipedia.org

Exploratory research in this area could investigate:

Liquid Crystals: The rigid core of the molecule could be functionalized with appropriate mesogenic groups to explore its potential in liquid crystal applications.

Functional Polymers and Frameworks: The hydroxyl group provides a convenient handle for polymerization or for grafting the molecule onto surfaces or into metal-organic frameworks (MOFs). The resulting materials could have applications in catalysis, separation, or sensing.

Molecular Scaffolding in Medicinal Chemistry: The rigid decahydro-4,8-methanoazulene core can serve as a non-planar scaffold to present pharmacophoric groups in a precise three-dimensional arrangement, a strategy used to design new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.